molecular formula C10H12ClNOS B2961980 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one CAS No. 860788-50-7

1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one

Cat. No.: B2961980
CAS No.: 860788-50-7
M. Wt: 229.72
InChI Key: UATMBTPAALTIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one is an organic compound that features a thiophene ring substituted with a chlorine atom and a dimethylamino group attached to a butenone structure. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors in the presence of sulfur sources.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.

    Formation of the Butenone Structure: The butenone structure can be introduced through aldol condensation reactions involving appropriate aldehydes and ketones.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Altering Cellular Processes: Affecting cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one: Similar structure with a bromine atom instead of chlorine.

    1-(5-Methylthiophen-2-yl)-3-(dimethylamino)but-2-en-1-one: Similar structure with a methyl group instead of chlorine.

Uniqueness

1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

(E)-1-(5-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c1-7(12(2)3)6-8(13)9-4-5-10(11)14-9/h4-6H,1-3H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATMBTPAALTIPE-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(S1)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(S1)Cl)/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818997
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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